

Anacetrapib as a Positive Control for BMS-795311 Experiments: A Comparative Guide

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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B606252

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This guide provides a comprehensive comparison of Anacetrapib and **BMS-795311**, focusing on the use of Anacetrapib as a positive control in experiments involving **BMS-795311**. Both compounds are potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. Anacetrapib, having undergone extensive clinical trials, serves as a well-characterized benchmark for evaluating novel CETP inhibitors like **BMS-795311**.

Performance Data Summary

The following tables summarize the available quantitative data for Anacetrapib and **BMS-795311**, facilitating a direct comparison of their in vitro potency and in vivo effects on lipid profiles.

Table 1: In Vitro CETP Inhibition

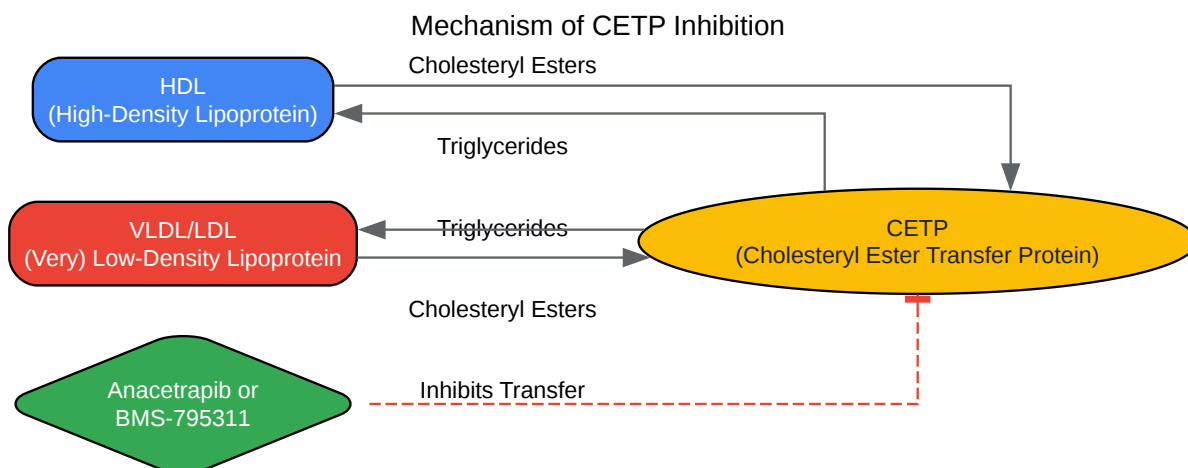
Compound	Assay Type	IC50
Anacetrapib	CETP-mediated transfer of ³ H-CE from HDL to LDL (in vitro)	30 nM
BMS-795311	Enzyme-based scintillation proximity assay (SPA)	4 nM
Human whole plasma assay (hWPA)	0.22 μM	

Table 2: In Vivo Effects on Lipid Profile

Compound	Animal Model	Dosage	Key Findings
Anacetrapib	Dyslipidemic Hamsters	60 mg/kg/day for 2 weeks	- 94% inhibition of CETP activity- 47% increase in HDL-C- No significant change in non-HDL-C
20 mpk/day (chronic)	- 63% increase in HDL-c- 45% reduction in LDL-c		
BMS-795311	Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice	3-10 mg/kg (p.o. for 3 days)	- Increased high-density lipoprotein-cholesterol (HDL-C) content
Moderately-fat fed hamsters	Not specified	- Increased HDL cholesterol content and size comparable to torcetrapib[1]	

Signaling Pathway and Experimental Workflow

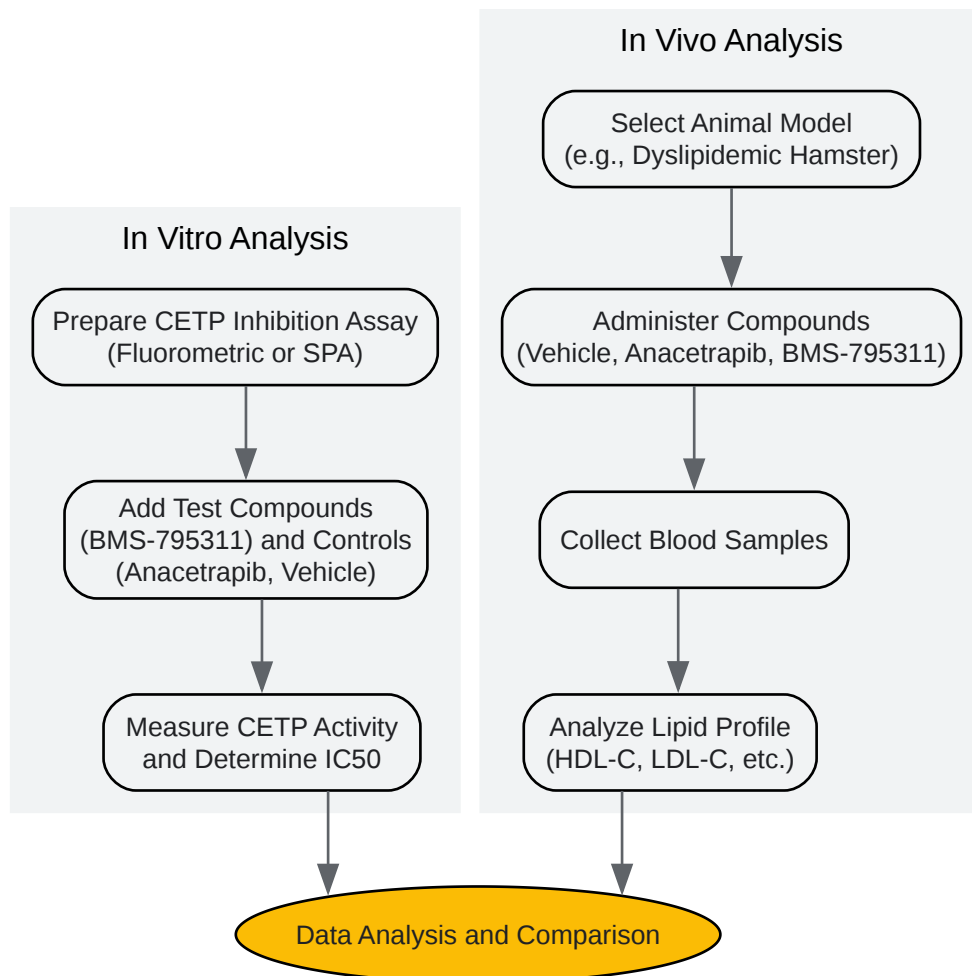
The following diagrams illustrate the mechanism of CETP inhibition and a typical experimental workflow for evaluating CETP inhibitors.



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Caption: Mechanism of CETP inhibition by Anacetrapib or **BMS-795311**.

Experimental Workflow for CETP Inhibitor Evaluation



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Caption: A generalized workflow for the in vitro and in vivo evaluation of a novel CETP inhibitor using a positive control.

Experimental Protocols

CETP Inhibition Assay (Fluorometric Method)

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against CETP. This method is based on the principles used in commercially available kits.

1. Materials and Reagents:

- Recombinant human CETP
- Donor molecule (e.g., a fluorescently self-quenched neutral lipid)
- Acceptor molecule (e.g., liposomes)
- Assay Buffer (e.g., Tris-HCl with BSA)
- Anacetrapib (positive control)
- **BMS-795311** (test compound)
- Vehicle (e.g., DMSO)
- 96-well black microplate
- Fluorometric microplate reader

2. Assay Procedure:

- **Compound Preparation:** Prepare serial dilutions of Anacetrapib and **BMS-795311** in assay buffer. The final concentration of the vehicle should be consistent across all wells and typically below 1%.
- **Reaction Setup:** In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Acceptor Molecule
 - Test compound (**BMS-795311**) or control (Anacetrapib, vehicle)
- **Enzyme Addition:** Add recombinant human CETP to all wells except for the "no enzyme" control wells.
- **Initiation of Reaction:** Add the Donor Molecule to all wells to start the reaction.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.

- Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).
- Data Analysis:
 - Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal curve.

In Vivo Lipid Profile Analysis in a Hamster Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of CETP inhibitors on plasma lipid profiles in a dyslipidemic hamster model.

1. Animal Model and Acclimation:

- Use male Syrian golden hamsters.
- Induce dyslipidemia by feeding a high-fat, high-cholesterol diet for a specified period (e.g., 2-4 weeks).
- Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

2. Dosing and Administration:

- Divide the animals into three groups: Vehicle control, Anacetrapib (positive control), and **BMS-795311** (test group).
- Administer the compounds orally (e.g., by gavage) once daily for the duration of the study (e.g., 2-4 weeks). The dosage for Anacetrapib can be based on previous studies (e.g., 20-60 mg/kg/day). The dosage for **BMS-795311** should be determined based on preliminary pharmacokinetic and efficacy studies.

3. Sample Collection:

- At the end of the treatment period, collect blood samples from the animals after a fasting period (e.g., 4-6 hours).
- Collect blood via an appropriate method (e.g., retro-orbital sinus puncture or cardiac puncture under anesthesia) into tubes containing an anticoagulant (e.g., EDTA).
- Separate the plasma by centrifugation.

4. Lipid Analysis:

- Analyze the plasma samples for the following lipid parameters using commercially available enzymatic assay kits:
 - Total Cholesterol (TC)
 - High-Density Lipoprotein Cholesterol (HDL-C)
 - Low-Density Lipoprotein Cholesterol (LDL-C)
 - Triglycerides (TG)
- Non-HDL-C can be calculated by subtracting HDL-C from TC.

5. Data Analysis:

- Compare the lipid profiles of the treatment groups (Anacetrapib and **BMS-795311**) with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
- The results will indicate the in vivo efficacy of **BMS-795311** in modulating lipid levels, with Anacetrapib serving as a benchmark for a positive response.

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References

- 1. researchgate.net [researchgate.net]
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